

Synthesis and purification of 1-Decyl-L-histidine

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Compound of Interest		
Compound Name:	1-Decyl-L-histidine	
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An In-depth Technical Guide to the Synthesis and Purification of 1-Decyl-L-histidine

Introduction

1-Decyl-L-histidine is a derivative of the amino acid L-histidine, characterized by the attachment of a ten-carbon alkyl chain (decyl group) to the N-1 position of the imidazole ring. This modification significantly increases the lipophilicity of the parent amino acid, a strategy often employed in drug development to enhance membrane permeability and bioavailability of peptide-based therapeutics. The unique properties of the histidine side chain, including its pKa near physiological pH and its ability to coordinate with metal ions, make its derivatives attractive for various applications, including targeted drug delivery, novel surfactants, and as components of peptidomimetics.[1][2]

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of **1-Decyl-L-histidine**, designed for researchers, scientists, and professionals in the field of drug development. The described protocols are based on established principles of amino acid chemistry and chromatographic purification.

Synthesis of 1-Decyl-L-histidine: A Proposed Experimental Protocol

The synthesis of **1-Decyl-L-histidine** necessitates a multi-step approach involving the protection of reactive functional groups, followed by N-alkylation of the imidazole ring, and subsequent deprotection to yield the final product.



Step 1: Protection of L-histidine

To ensure selective alkylation at the desired N-1 position of the imidazole ring and to prevent side reactions at the α -amino and carboxyl groups, these functionalities must first be protected. A common strategy involves the formation of a Boc-protected amino group and a methyl ester of the carboxylic acid.

Materials:

- L-histidine methyl ester hydrochloride
- Di-tert-butyl dicarbonate (Boc)₂O
- Triethylamine (TEA)
- Methanol (MeOH)
- Dichloromethane (DCM)

Procedure:

- Suspend L-histidine methyl ester hydrochloride in a mixture of methanol and dichloromethane.
- Cool the suspension in an ice bath and add triethylamine dropwise to neutralize the hydrochloride.
- Add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with a mild aqueous acid, followed by a brine solution.



 Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Nα-Boc-L-histidine methyl ester.

Step 2: N-Alkylation with 1-Bromodecane

The protected L-histidine is then alkylated using 1-bromodecane. This reaction introduces the decyl group onto the imidazole ring.

Materials:

- Nα-Boc-L-histidine methyl ester
- 1-Bromodecane
- Sodium hydride (NaH)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve Nα-Boc-L-histidine methyl ester in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution in an ice bath and add sodium hydride portion-wise.
- Stir the mixture at 0°C for 30 minutes.
- Add 1-bromodecane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 24-48 hours.
- · Monitor the reaction by TLC.
- Once the reaction is complete, quench it by the slow addition of water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Nα-Boc-1-Decyl-L-histidine methyl ester.

Step 3: Deprotection

The final step involves the removal of the Boc and methyl ester protecting groups to yield **1- Decyl-L-histidine**.

Materials:

- Crude Nα-Boc-**1-Decyl-L-histidine** methyl ester
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- · Aqueous sodium hydroxide (NaOH) solution

Procedure:

- Dissolve the crude product from Step 2 in a mixture of dichloromethane and trifluoroacetic acid to remove the Boc group.
- Stir the solution at room temperature for 2-4 hours.
- Evaporate the solvent and TFA under reduced pressure.
- To hydrolyze the methyl ester, dissolve the residue in a mixture of methanol and water, and add an aqueous solution of sodium hydroxide.
- Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).
- Neutralize the reaction mixture to the isoelectric point of 1-Decyl-L-histidine (approximately pH 7.5) with a dilute acid (e.g., HCl).[3]
- The crude **1-Decyl-L-histidine** will precipitate out of the solution.



Purification of 1-Decyl-L-histidine

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic techniques and crystallization is proposed for obtaining high-purity **1-Decyl-L-histidine**.

Purification Protocol: Ion-Exchange Chromatography

Materials:

- Crude 1-Decyl-L-histidine
- · Strongly acidic cation exchange resin
- Aqueous ammonia solution (for elution)
- Aqueous HCl solution (for pH adjustment)

Procedure:

- Dissolve the crude **1-Decyl-L-histidine** in an appropriate acidic aqueous buffer and adjust the pH to ensure the compound is protonated and will bind to the cation exchange resin.
- Load the solution onto a column packed with a strongly acidic cation exchange resin.[4]
- Wash the column with deionized water to remove unbound impurities.
- Elute the bound **1-Decyl-L-histidine** using a gradient of aqueous ammonia.[4]
- Collect fractions and monitor for the presence of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy or TLC).
- Pool the fractions containing the pure product.
- Remove the ammonia by evaporation under reduced pressure.

Final Purification: Crystallization



- Dissolve the purified **1-Decyl-L-histidine** from the chromatography step in a minimal amount of hot water or an alcohol-water mixture.
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.
- · Collect the crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to obtain pure **1-Decyl-L-histidine**.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of **1-Decyl-L-histidine**. The values presented are illustrative and may vary depending on the specific experimental conditions.



Parameter	Value	Unit	Notes
Synthesis			
L-histidine methyl ester hydrochloride (Input)	10	g	Starting material for protection
1-Bromodecane (Input)	1.2	equivalents	Alkylating agent
Crude 1-Decyl-L- histidine (Output)	8.5	g	Theoretical yield based on L-histidine
Overall Crude Yield	~70	%	
Purification			_
Pure 1-Decyl-L- histidine (Output)	6.5	g	After chromatography and crystallization
Overall Purified Yield	~53	%	
Purity (by HPLC)	>98	%	_
Characterization			_
Molecular Weight	295.42	g/mol	_
Appearance	White crystalline solid		

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and purification of **1-Decyl-L-histidine**.



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Caption: Synthetic pathway for 1-Decyl-L-histidine.



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Caption: Purification workflow for **1-Decyl-L-histidine**.

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